molecular formula C8H6FNO B11722878 7-Fluoro-2-methylbenzoxazole

7-Fluoro-2-methylbenzoxazole

Katalognummer: B11722878
Molekulargewicht: 151.14 g/mol
InChI-Schlüssel: PMICLDQQXZMSSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-2-methylbenzoxazole is a heterocyclic aromatic organic compound with the molecular formula C8H6FNO. It is a derivative of benzoxazole, where a fluorine atom is substituted at the 7th position and a methyl group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylbenzoxazole typically involves the incorporation of fluorine into the benzoxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours . Another approach involves the use of fluorinated acyclic fragments to construct the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoro-2-methylbenzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles, particularly at positions ortho and para to the nitrogen atom.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7-Fluoro-2-methylbenzoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Fluoro-2-methylbenzoxazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, which can affect its binding affinity and specificity. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Fluoro-2-methylbenzoxazole is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position enhances its stability and potential interactions with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H6FNO

Molekulargewicht

151.14 g/mol

IUPAC-Name

7-fluoro-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6FNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3

InChI-Schlüssel

PMICLDQQXZMSSV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(O1)C(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.